molecular formula C20H19N3O3 B2449461 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021248-80-5

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2449461
CAS No.: 1021248-80-5
M. Wt: 349.39
InChI Key: NCXCQQLAPYWNLM-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a potent and selective inhibitor of the MTH1 (MutT homolog 1) protein, also known as NUDT1. This compound has emerged as a critical chemical probe in oncology research, specifically for investigating the role of oxidative damage repair in cancer cell survival. MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged precursors like 8-oxo-dGTP, preventing their incorporation into DNA and thus avoiding mutagenesis. Cancer cells, which often exhibit elevated reactive oxygen species (ROS), can become dependent on MTH1 for survival . By inhibiting MTH1, this compound causes an accumulation of oxidized nucleotides in the nucleotide pool, leading to DNA double-strand breaks and subsequent cell death selectively in cancer cells. Its research value is underscored by its use in validating MTH1 as a potential therapeutic target and in exploring synthetic lethal interactions in various cancer models. Studies have demonstrated that MTH1 inhibition can suppress tumor growth , making this compound a valuable tool for deciphering the mechanisms of DNA damage response and for developing novel anti-cancer strategies.

Properties

IUPAC Name

1-methyl-4-oxo-5-phenylmethoxy-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23-13-19(26-14-15-7-3-2-4-8-15)18(24)11-17(23)20(25)22-12-16-9-5-6-10-21-16/h2-11,13H,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXCQQLAPYWNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of 349.4 g/mol. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
CAS Number1021222-34-3

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyridine derivatives with substituted dihydropyridine carboxamides. The synthetic route may include several steps such as alkylation, acylation, and subsequent purification processes to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.

Anticancer Potential

Preliminary data suggests that this compound may inhibit the proliferation of cancer cells in vitro. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on key enzymes involved in metabolic processes. For instance, it has been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses showed an increase in apoptotic cells after treatment with concentrations above 25 µM, suggesting its potential role as an anticancer therapeutic .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth in various cancer models, including ovarian cancer, by inducing apoptosis and inhibiting angiogenesis. The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when tested in mouse models of arthritis, suggesting its potential utility in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The study employed disc diffusion methods to assess antibacterial activity, yielding promising results that warrant further exploration in clinical settings .

Case Study 2: Anticancer Activity

In a study focusing on ovarian cancer xenografts, treatment with this compound resulted in significant tumor size reduction compared to controls. The underlying mechanisms were attributed to the compound's ability to induce apoptosis in cancer cells while inhibiting angiogenesis, highlighting its potential as a therapeutic agent in oncology .

Chemical Reactions Analysis

Deprotection of the Benzyloxy Group

The benzyloxy group undergoes catalytic hydrogenation under standard conditions ( ):
Reaction :
5-(Benzyloxy)H2/Pd-CMeOH/EtOAc5-Hydroxy\text{5-(Benzyloxy)} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{MeOH/EtOAc}} \text{5-Hydroxy}
Conditions :

  • 10% Pd/C catalyst, room temperature, 1 hour

  • Quantitative yields observed in related compounds (e.g., 168a–c )

Applications :

  • Generates a reactive phenolic hydroxyl group for further derivatization (e.g., triflation ).

Amidation and Transamidation

The carboxamide group participates in nucleophilic substitution with amines under microwave irradiation ( ):
Reaction :
Carboxamide+BenzylamineDMF, 140°CMW, 2hNew Amide\text{Carboxamide} + \text{Benzylamine} \xrightarrow[\text{DMF, 140°C}]{\text{MW, 2h}} \text{New Amide}
Example :

  • Reaction with 3-chloro-4-fluorobenzylamine yielded amide derivatives (19a–c ) in 60–75% yield .

Key Data :

AmineProduct Yield (%)Selectivity (BD2/BD1)
3,4-Difluorobenzylamine72>1000-fold
2,4-Difluorobenzylamine68>800-fold

N-Alkylation of the Dihydropyridine Nitrogen

The tertiary nitrogen in the dihydropyridine ring undergoes alkylation with alkyl halides ( ):
Reaction :
Dihydropyridine-N+R-XNaH/K2CO3DMF/MeOHN-Alkylated Product\text{Dihydropyridine-N} + \text{R-X} \xrightarrow[\text{NaH/K}_2\text{CO}_3]{\text{DMF/MeOH}} \text{N-Alkylated Product}
Conditions :

  • Methyl iodide, potassium carbonate, DMF, 60°C

  • Yields: 30–49% for methyl derivatives (e.g., 15b )

Limitations :

  • Bulky substituents reduce reaction efficiency due to steric hindrance .

Oxidation of the Dihydropyridine Core

The dihydropyridine ring is oxidized to a pyridine derivative under strong oxidizing conditions ():
Reaction :
DihydropyridineKMnO4H2O/EtOHPyridine\text{Dihydropyridine} \xrightarrow[\text{KMnO}_4]{\text{H}_2\text{O/EtOH}} \text{Pyridine}
Outcomes :

  • Complete oxidation observed within 4 hours at 80°C.

  • Retains carboxamide and pyridin-2-ylmethyl groups post-reaction.

Reduction of the Carboxamide Group

The carboxamide can be reduced to a primary amine using LiAlH4 ( ):
Reaction :
CONHRLiAlH4THF, refluxCH2NHR\text{CONHR} \xrightarrow[\text{LiAlH}_4]{\text{THF, reflux}} \text{CH}_2\text{NHR}
Yields :

  • 55–70% for analogous compounds .

Applications :

  • Facilitates synthesis of secondary amines for bioactive derivatives .

Cross-Coupling Reactions

The pyridin-2-ylmethyl group directs regioselective C–H functionalization ( ):
Example :

  • Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis:
    Pyridine-H+Ar-B(OH)2Pd(OAc)2SPhos, K3PO4Pyridine-Ar\text{Pyridine-H} + \text{Ar-B(OH)}_2 \xrightarrow[\text{Pd(OAc)}_2]{\text{SPhos, K}_3\text{PO}_4} \text{Pyridine-Ar}
    Yields :

  • 40–65% for biaryl derivatives .

Hydrolysis and Esterification

The carboxamide undergoes hydrolysis to a carboxylic acid, followed by esterification ( ):
Reaction Sequence :

  • CONHRHCl/H2OrefluxCOOH\text{CONHR} \xrightarrow[\text{HCl/H}_2\text{O}]{\text{reflux}} \text{COOH}

  • COOH+R-OHH2SO4COOR\text{COOH} + \text{R-OH} \xrightarrow[\text{H}_2\text{SO}_4]{\text{}} \text{COOR}

Data :

  • Hydrolysis: >90% conversion in 6M HCl.

  • Esterification: 85% yield for methyl esters .

Photochemical Reactivity

The dihydropyridine core undergoes [4+2] cycloaddition under UV light ( ):
Reaction :
Dihydropyridine+DienophilehvBicyclic Adduct\text{Dihydropyridine} + \text{Dienophile} \xrightarrow[\text{hv}]{\text{}} \text{Bicyclic Adduct}
Example :

  • Reaction with maleic anhydride yields fused tricyclic derivatives .

Q & A

Q. What experimental designs are recommended for studying synergistic effects with other dihydropyridines?

  • Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) in cell viability assays. Test fixed-ratio combinations (e.g., 1:1, 1:5) with amlodipine or nicardipine. Validate synergy via isobolograms and transcriptomic profiling (RNA-seq) .

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